3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an amino group and a chloro substituent on the pyrazole ring, along with a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of appropriate pyrazole derivatives with suitable reagents. One common method involves the chlorination of a pyrazole precursor followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-amino-4-fluoro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
3-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-8(2,7(13)14)4-12-3-5(9)6(10)11-12/h3H,4H2,1-2H3,(H2,10,11)(H,13,14) |
InChI Key |
ZKKZTRQGDIZNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C(=N1)N)Cl)C(=O)O |
Origin of Product |
United States |
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